molecular formula C11H8N2O B1351435 3-Pyrimidin-5-ylbenzaldehyde CAS No. 640769-70-6

3-Pyrimidin-5-ylbenzaldehyde

Cat. No.: B1351435
CAS No.: 640769-70-6
M. Wt: 184.19 g/mol
InChI Key: RAHJVJBPRWJPHE-UHFFFAOYSA-N
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Description

3-Pyrimidin-5-ylbenzaldehyde is an aromatic organic compound with the molecular formula C11H8N2O. It is characterized by the presence of a pyrimidine ring attached to a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrimidin-5-ylbenzaldehyde typically involves the reaction of pyrimidine derivatives with benzaldehyde under specific conditions. One common method includes the condensation of 3-aminopyrimidine with benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Pyrimidin-5-ylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-Pyrimidin-5-ylbenzoic acid.

    Reduction: 3-Pyrimidin-5-ylbenzyl alcohol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used

Scientific Research Applications

3-Pyrimidin-5-ylbenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Pyrimidin-5-ylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Pyrimidin-5-ylbenzaldehyde
  • 4-Pyrimidin-5-ylbenzaldehyde
  • 5-Pyrimidin-5-ylbenzaldehyde

Comparison: 3-Pyrimidin-5-ylbenzaldehyde is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and properties. Compared to other similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

3-pyrimidin-5-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-7-9-2-1-3-10(4-9)11-5-12-8-13-6-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHJVJBPRWJPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400505
Record name 3-Pyrimidin-5-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640769-70-6
Record name 3-Pyrimidin-5-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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